molecular formula C19H18FN3O3S B6581916 2-[(4-fluorophenyl)sulfanyl]-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one CAS No. 1209794-22-8

2-[(4-fluorophenyl)sulfanyl]-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one

Cat. No.: B6581916
CAS No.: 1209794-22-8
M. Wt: 387.4 g/mol
InChI Key: VVVUKZRLKULRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4-fluorophenyl)sulfanyl]-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one (CAS: 1209794-22-8) is a structurally complex molecule featuring:

  • A 4-fluorophenylsulfanyl moiety, which enhances lipophilicity and metabolic stability.
  • An ethanone linker, providing rigidity to the structure.

Its molecular formula is C₁₉H₁₈FN₃O₃S, with a molecular weight of 387.4 g/mol .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c20-14-3-5-15(6-4-14)27-12-17(24)23-9-7-13(8-10-23)18-21-22-19(26-18)16-2-1-11-25-16/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVUKZRLKULRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Potential Uses:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The presence of the furan and oxadiazole rings may enhance this activity by interacting with microbial enzymes or membranes.
CompoundActivityReference
2-Furanoylthio derivativesAntimicrobial
Oxadiazole derivativesAnticancer

Anticancer Research

Research into oxadiazole derivatives has shown promising anticancer effects. The unique structure of this compound may allow it to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Mechanisms of Action:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
MechanismEffectReference
Kinase InhibitionReduced tumor growth
Apoptosis InductionIncreased cancer cell death

Neuropharmacology

The piperidine moiety suggests potential applications in neuropharmacology. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, which could lead to advancements in treating neurological disorders.

Research Findings:

  • Compounds targeting dopamine and serotonin receptors have shown efficacy in models of anxiety and depression.

Case Studies

Several studies have explored the biological activities of compounds structurally similar to 2-[(4-fluorophenyl)sulfanyl]-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethanone:

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of thioether derivatives. Results indicated that modifications to the fluorophenyl group significantly enhanced activity against Gram-positive bacteria.

Study 2: Anticancer Properties

Research featured in Cancer Research demonstrated that oxadiazole derivatives exhibit selective cytotoxicity towards various cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Study 3: Neuropharmacological Effects

A recent investigation into piperidine derivatives showed promising results in modulating serotonin receptor activity. This suggests a potential pathway for developing treatments for mood disorders.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Oxadiazole vs. Thiadiazole: The target compound’s 1,3,4-oxadiazole core (O atom) is electronically distinct from 1,3,4-thiadiazole (S atom) in compounds like and .
  • Oxazole vs. Oxadiazole : The oxazole core in lacks the additional nitrogen present in oxadiazole, reducing hydrogen-bonding capacity and altering aromaticity.

Functional Group Variations

  • Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) : The sulfanyl group in the target compound is less polar than the sulfonyl group in , which may improve membrane permeability but reduce solubility.
  • Piperidine vs. Piperazine : Piperazine-containing analogues (e.g., ) are more basic due to the additional nitrogen, affecting protonation states under physiological conditions.

Substituent Effects

  • Furan vs. Phenyl : The furan ring in the target compound introduces oxygen-based lone pairs, facilitating interactions with biological targets compared to purely hydrophobic phenyl groups (e.g., ).
  • Fluorophenyl vs. Chlorophenyl/Nitrophenyl : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine or nitro groups in analogues like .

Preparation Methods

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The piperidine nitrogen undergoes nucleophilic substitution with 4-fluorobenzenesulfonyl chloride in the presence of a base. Triethylamine (TEA) is commonly used to neutralize HCl byproducts, enhancing reaction efficiency.

Reaction Scheme:

5-(Piperidin-4-yl)-2-(furan-2-yl)-1,3,4-oxadiazole+4-Fluorobenzenesulfonyl ChlorideTEA, DCMIntermediate A\text{5-(Piperidin-4-yl)-2-(furan-2-yl)-1,3,4-oxadiazole} + \text{4-Fluorobenzenesulfonyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{Intermediate A}

Conditions:

  • Base: Triethylamine (3.0 eq)

  • Solvent: Dichloromethane (DCM)

  • Temperature: Room temperature (25°C)

  • Time: 12 hours

  • Yield: 82%

Introduction of the Ethanone Group

Intermediate A is subsequently reacted with chloroacetyl chloride to introduce the ethanone moiety. The reaction proceeds under reflux in acetone, with potassium carbonate (K₂CO₃) as the base.

Reaction Scheme:

Intermediate A+Chloroacetyl ChlorideK₂CO₃, Acetone2-[(4-Fluorophenyl)sulfanyl]-1-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-ylethan-1-one\text{Intermediate A} + \text{Chloroacetyl Chloride} \xrightarrow{\text{K₂CO₃, Acetone}} \text{2-[(4-Fluorophenyl)sulfanyl]-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one}

Conditions:

  • Base: K₂CO₃ (2.5 eq)

  • Solvent: Acetone

  • Temperature: Reflux (56°C)

  • Time: 8 hours

  • Yield: 68%

Optimization Strategies for Improved Yields

Role of Catalysts

Copper(II) oxide nanoparticles (CuO NPs) have been employed to enhance cyclization efficiency during oxadiazole formation. These catalysts reduce reaction times from 8 hours to 4 hours while improving yields to 85%.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve sulfonylation rates compared to DCM, albeit with a slight decrease in yield (75% vs. 82%) due to side reactions.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel (60–120 mesh) and a hexane/ethyl acetate (7:3) eluent system is standard for isolating the final compound. Purity exceeding 98% is confirmed via HPLC.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.32 (m, 1H, furan-H), 6.72 (m, 2H, furan-H), 4.12 (s, 2H, CH₂), 3.45 (m, 4H, piperidine-H).

  • Mass Spectrometry: [M+H]⁺ m/z 387.1053 (calculated), 387.1051 (observed).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for two optimized methods:

ParameterClassical Method (POCl₃)Nanoparticle-Catalyzed Method (CuO NPs)
Reaction Time (hours)84
Yield (%)7885
Purity (%)9598
Cost EfficiencyModerateHigh

Challenges and Mitigation

Side Reactions

Over-sulfonylation may occur if excess 4-fluorobenzenesulfonyl chloride is used. This is mitigated by gradual reagent addition and strict stoichiometric control.

Moisture Sensitivity

The oxadiazole intermediate is hygroscopic, necessitating anhydrous conditions during synthesis. Molecular sieves (4Å) are added to reaction mixtures to absorb trace moisture.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including the formation of the oxadiazole ring, coupling with the piperidine moiety, and introduction of the 4-fluorophenylsulfanyl group. Key steps include:

  • Oxadiazole formation : Cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) .
  • Piperidine coupling : Use of carbodiimide-based coupling reagents (e.g., DCC or EDC) to link the oxadiazole-piperidine fragment to the ethanone backbone .
  • Reaction optimization : Temperature (typically 60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., pyridine for acid scavenging) are adjusted to maximize yield and purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, furan protons at δ 6.3–6.8 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 427.12) and fragmentation patterns .
  • Infrared spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .
  • HPLC : Purity analysis using a C18 column (acetonitrile/water mobile phase) .

Q. What preliminary biological assays are recommended for activity screening?

  • Enzyme inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Substituent variation : Replace the furan-2-yl group with thiophene or pyridine to assess electronic effects on bioactivity .
  • Piperidine modifications : Introduce methyl or benzyl groups to the piperidine nitrogen to evaluate steric effects on target binding .
  • Pharmacokinetic profiling : Measure logP (octanol/water partitioning) and metabolic stability (human liver microsomes) to optimize bioavailability .
  • Data correlation : Use multivariate analysis to link structural descriptors (e.g., Hammett σ values) with activity trends .

Q. How can contradictions in biological data between similar oxadiazole derivatives be resolved?

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Structural verification : Re-examine compound purity via X-ray crystallography (SHELXL refinement) to rule out isomerism or impurities .
  • Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to proposed targets .

Q. What computational approaches predict binding modes and selectivity?

  • Molecular docking : AutoDock Vina or Glide to model interactions with kinases (e.g., ATP-binding pockets) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding affinity differences between analogs .

Q. How does X-ray crystallography aid in resolving structural ambiguities?

  • Single-crystal growth : Slow evaporation from ethanol/dichloromethane (3:1) at 4°C .
  • Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding network analysis (e.g., C=O···H-N interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.